molecular formula C26H30N2O6 B12287134 Fmoc-L-hlys(alloc)

Fmoc-L-hlys(alloc)

Cat. No.: B12287134
M. Wt: 466.5 g/mol
InChI Key: KZCWEDOQGDZLTE-UHFFFAOYSA-N
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Description

Fmoc-L-hlys(alloc), also known as Nα-Fmoc-Nε-Alloc-L-lysine, is a derivative of lysine used primarily in peptide synthesis. The compound is characterized by the presence of two protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the allyloxycarbonyl (Alloc) group. These protecting groups are essential in solid-phase peptide synthesis, allowing for selective deprotection and functionalization of the lysine side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-hlys(alloc) typically involves the reaction of lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and allyloxycarbonyl chloride (Alloc-Cl). The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .

Industrial Production Methods

Industrial production of Fmoc-L-hlys(alloc) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

Mechanism of Action

The mechanism of action of Fmoc-L-hlys(alloc) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of lysine, while the Alloc group protects the side chain. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides with high precision . The molecular targets and pathways involved include the activation of the lysine side chain for further functionalization and the formation of peptide bonds .

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(prop-2-enoxycarbonylamino)heptanoic acid

InChI

InChI=1S/C26H30N2O6/c1-2-16-33-25(31)27-15-9-3-4-14-23(24(29)30)28-26(32)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h2,5-8,10-13,22-23H,1,3-4,9,14-17H2,(H,27,31)(H,28,32)(H,29,30)

InChI Key

KZCWEDOQGDZLTE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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